

A Comprehensive Technical Guide to the Solvothermal Synthesis of MOF-74(Mg)

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Compound of Interest

Compound Name: MOF-74(Mg)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solvothermal synthesis of Magnesium-based Metal-Organic Framework-74, commonly known as **MOF-74(Mg)** or Mg-CPO-27. This material has garnered significant attention due to its high density of open metal sites, exceptional porosity, and remarkable carbon dioxide adsorption capacity. These properties make it a promising candidate for applications in gas storage and separation, catalysis, and as a potential vehicle for drug delivery. This document outlines detailed experimental protocols, presents key quantitative data from various synthetic approaches, and includes visualizations to elucidate the synthesis workflow.

Core Concepts and Synthesis Overview

The solvothermal synthesis of **MOF-74(Mg)** involves the reaction of a magnesium salt with the organic linker 2,5-dihydroxyterephthalic acid (H_4DOBDC) in a suitable solvent system under elevated temperature and pressure. The choice of precursors, solvent composition, temperature, and reaction time are critical parameters that influence the crystallinity, morphology, and porosity of the final product.

The fundamental reaction involves the coordination of magnesium ions (Mg^{2+}) with the carboxylate and hydroxyl groups of the deprotonated H_4DOBDC linker, forming a robust three-dimensional framework with one-dimensional hexagonal channels.

Key Components:

- **Metal Source:** Typically magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) or magnesium acetate tetrahydrate ($\text{Mg}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$).
- **Organic Linker:** 2,5-dihydroxyterephthalic acid (H_4DOBDC).
- **Solvent System:** Commonly a mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H_2O). The ratios of these solvents are a key factor in controlling crystal growth and morphology.

Experimental Protocols

Below are detailed methodologies for the solvothermal synthesis of **MOF-74(Mg)**, compiled from established research.

Protocol 1: Standard Solvothermal Synthesis

This protocol is a widely adopted method for producing crystalline **MOF-74(Mg)** powder.

Materials:

- Magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- 2,5-dihydroxyterephthalic acid (H_4DOBDC)
- N,N-dimethylformamide (DMF)
- Ethanol (EtOH)
- Deionized water (H_2O)
- Methanol (MeOH)

Procedure:

- **Precursor Solution Preparation:**
 - Dissolve 0.475 g of magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and 0.111 g of 2,5-dihydroxyterephthalic acid (H_4DOBDC) in 50 mL of a solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.[\[1\]](#)

- For a different precursor, dissolve 0.712 g of $\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ (1.95 mmol) and 0.167 g of H_4DOBDC (0.83 mmol) in a mixed solution of 67.5 mL DMF, 4.5 mL deionized water, and 4.5 mL ethanol.^{[2][3]} Sonicate the solution for 30 minutes to ensure complete dissolution.^{[2][3]}
- Solvothermal Reaction:
 - Transfer the precursor solution into a Teflon-lined autoclave.
 - Seal the autoclave and heat it in a convection oven at 125 °C for 20-24 hours.^{[1][2][3]}
- Product Isolation and Washing:
 - After the reaction, cool the autoclave to room temperature.
 - Collect the resulting yellow microcrystalline product by decanting the mother liquor.
 - Wash the product with fresh DMF three times.
- Activation:
 - Immerse the washed product in methanol. Replace the methanol every two days for a total of three exchanges to remove residual DMF and unreacted precursors from the pores.
 - After solvent exchange, dry the product under vacuum at a temperature ranging from 120 °C to 200 °C overnight to fully activate the material.^[4]

Protocol 2: Morphological Control with Additives

This protocol introduces an additive to control the crystal morphology and particle size.

Materials:

- Magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- 2,5-dihydroxyterephthalic acid (H_4DOBDC)
- Sodium Acetate (NaAc)

- N,N-dimethylformamide (DMF)
- Ethanol (EtOH)
- Deionized water (H₂O)
- Methanol (MeOH)

Procedure:

- Precursor Solution Preparation:
 - Dissolve 0.674 g of H₄DOBDC (3.4 mmol) and 2.8 g of Mg(NO₃)₂·6H₂O (10.9 mmol) in 300 mL of a DMF/EtOH/H₂O mixed solution with a volume ratio of 15:1:1.[5]
 - Stir the solution until all solids are dissolved.
 - Add a desired amount of sodium acetate (NaAc) to the mixture. The amount of NaAc can be varied to control the final particle size and morphology.[5]
- Solvothermal Reaction:
 - Transfer the reaction mixture to a crystallization kettle and heat in an oven at 125 °C for 20 hours.[5]
- Product Isolation and Activation:
 - Follow the same isolation, washing, and activation steps as described in Protocol 1. The introduction of NaAc has been shown to change the crystal morphology from cauliflower-like to rod-shaped particles.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for **MOF-74(Mg)** synthesized under different conditions.

Table 1: Synthesis Parameters and Resulting Properties

Parameter	Value	Reference
Precursors		
Metal Salt	Mg(NO ₃) ₂ ·6H ₂ O	[1][2][3][5]
Mg(CH ₃ COO) ₂ ·4H ₂ O	[4][6]	
Linker	H ₄ DOBDC	[1][2][3][5][6]
Solvent System (v/v/v)		
DMF:EtOH:H ₂ O	15:1:1	[1][2][3][5]
DMF:EtOH:H ₂ O	12:4:4	[7]
Reaction Conditions		
Temperature	125 °C	[1][5][7]
Time	20-24 hours	[1][2][3][5]
2.5 - 6 hours	[7]	

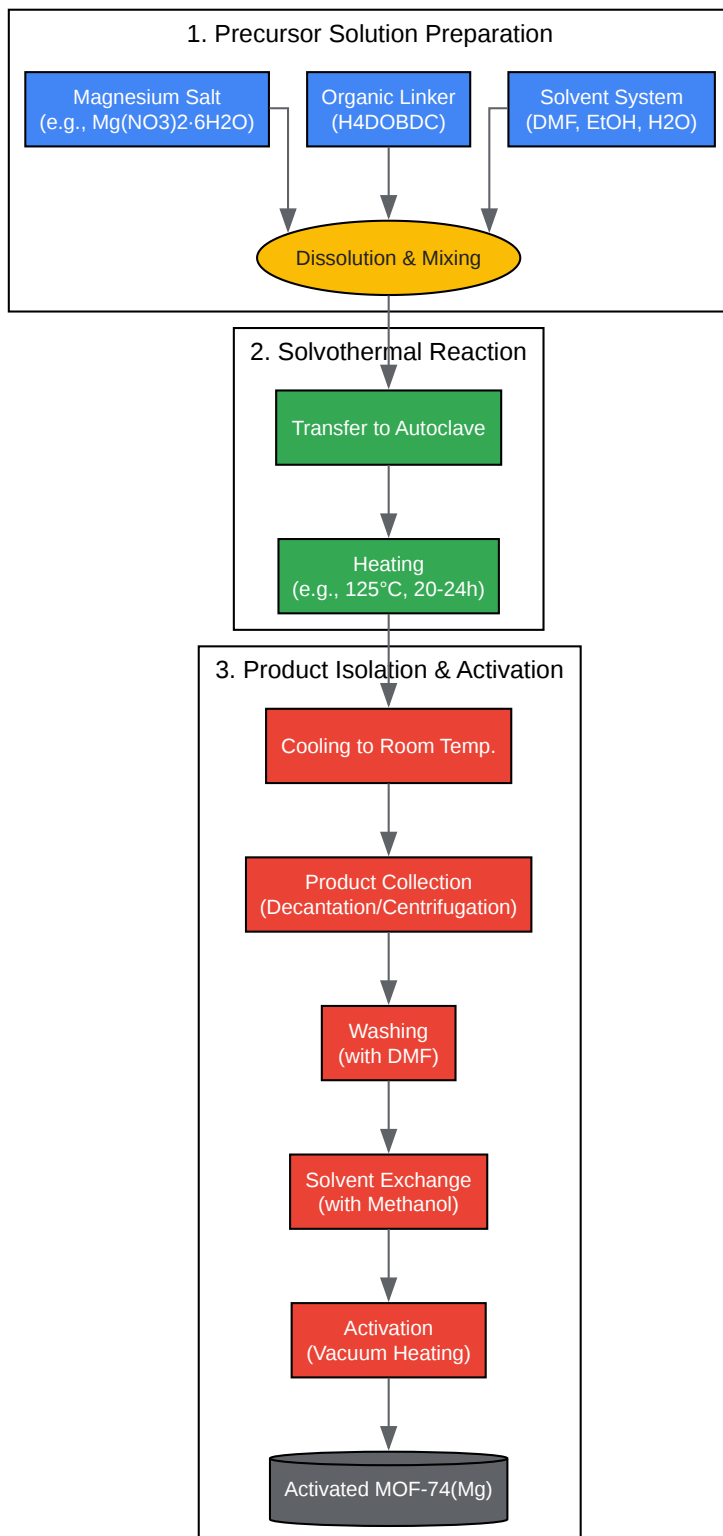
Table 2: Physicochemical Properties of Synthesized **MOF-74(Mg)**

Property	Value	Synthesis Conditions/Notes	Reference
BET Surface Area	657.75 m ² /g	[1]	
924.19 m ² /g	Amino-functionalized	[2]	
965 m ² /g	Film on functionalized silicon	[8]	
1310 m ² /g	Mixed-metal (Mg, Co)	[9]	
Pore Volume	0.46 cm ³ /g	Amino-functionalized	[2]
Pore Size	~0.77 nm (median)	[1]	
~1.1 nm (diameter)	[6][10]		
Crystal Morphology	Needle-shaped, aggregated into cauliflower morphology	Standard synthesis	
Rod-shaped nanoparticles (~400 nm)	With NaAc additive	[5]	
CO ₂ Adsorption Capacity	3.63 mmol/g	At 30 °C and 0.1 bar CO ₂	
3.9 mmol/g	Amino-functionalized, at 303 K	[2][3]	

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the solvothermal synthesis of **MOF-74(Mg)**.

Solvothermal Synthesis Workflow for MOF-74(Mg)

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